

In Vitro Efficacy Data for SAR156497

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Compound Focus: SAR156497

Cat. No.: S548712

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Kinase Target	Experimental Context	IC ₅₀ Value	Notes / Description
Aurora A	In vitro kinase assay	0.5 nM [1]	High in vitro potency [1]
Aurora B	In vitro kinase assay (with incenp)	1 nM [1]	High in vitro potency [1]
Aurora C	In vitro kinase assay (with incenp)	3 nM [1]	High in vitro potency [1]
Aurora A	X-ray crystal structure (PDB: 4UZD)	N/A	Binds to Aurora A kinase domain; provides structural basis for selectivity [2]

The selectivity and high potency of **SAR156497** are linked to its unique binding mode to the Aurora kinase domain, as revealed by X-ray crystallography. The compound binds to the active conformation of Aurora A, forming specific interactions that explain its exquisite selectivity profile [2].

Experimental Context & Protocols

The primary in vitro data for **SAR156497** comes from standard biochemical kinase inhibition assays.

- Assay Type:** The IC₅₀ values were determined from **in vitro kinase assays** [1]. For Aurora B and C, the assays were performed in the presence of the regulatory protein **incenp** (inner centromere

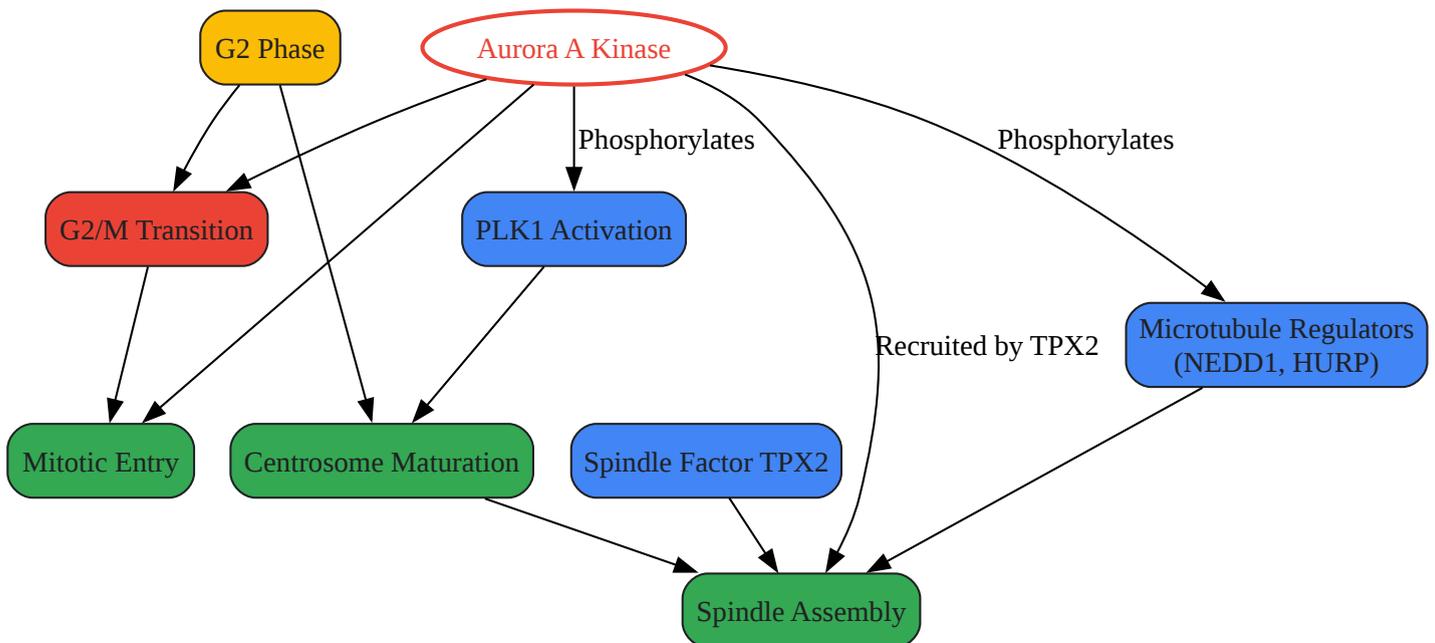
protein), which is necessary for their full activity and accurate measurement of inhibition [1].

- **Source:** The data was published in a 2015 study in the *Journal of Medicinal Chemistry* that reported the discovery and optimization of **SAR156497** [2].

The Role of Aurora Kinases as Therapeutic Targets

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating cell cycle progression, particularly during mitosis [3]. Their crucial roles include ensuring proper centrosome maturation, mitotic spindle formation, and chromosome segregation.

Because their overexpression is observed in a wide range of cancers, they have long been considered promising targets for anti-cancer therapy [3] [4]. The following diagram illustrates the central role of Aurora A in the signaling pathways that control mitosis.



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*Aurora A's role in key mitotic processes. Inhibitors like **SAR156497** block these functions [3].*

A key to understanding Aurora A regulation is its activation by two distinct pathways, which represents a significant divergence from related kinase families and offers specific targeting opportunities [3].

Implications of the Data

The in vitro profile of **SAR156497** highlights its potential as an investigational anti-cancer agent:

- **Potent Pan-Aurora Inhibition:** Its low nanomolar and sub-nanomolar IC₅₀ values against all three Aurora kinases classify it as a highly potent inhibitor [1].
- **Exquisite Selectivity:** The compound was designed to be exquisitely selective for Aurora kinases over other cellular targets, which is a critical feature for minimizing off-target effects in a clinical setting [1] [2].
- **Favorable Drug Properties:** Beyond its potency, **SAR156497** was reported to combine this activity with satisfactory metabolic stability and limited inhibition of the CYP3A4 enzyme and PDE3, which are desirable properties for a drug candidate [1].

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